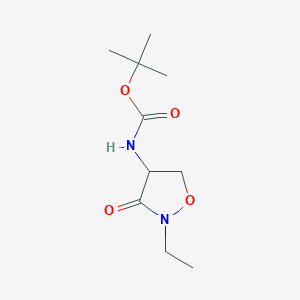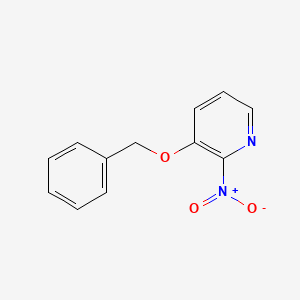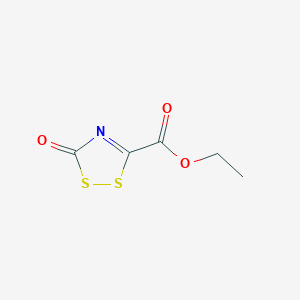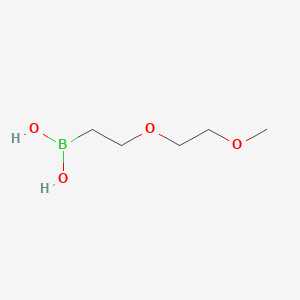
4-(Boc-amino)-2-ethylisoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an oxazolidinone ring, and a carbamate functional group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxazolidinone moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: The major products are typically oxidized derivatives of the oxazolidinone ring.
Reduction: The major products are reduced forms of the carbamate or oxazolidinone moieties.
Substitution: The major products are substituted derivatives at the carbamate or oxazolidinone positions.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays.
Medicine: In the pharmaceutical industry, tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The oxazolidinone ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethylenediamine: A compound with a similar carbamate protecting group but different structural features.
tert-Butyl N-(2-oxoethyl)carbamate: Another carbamate compound with an oxoethyl group instead of an oxazolidinone ring.
Uniqueness: tert-Butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate is unique due to the presence of the oxazolidinone ring, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other carbamate compounds and enhances its utility in various applications.
Propriétés
Formule moléculaire |
C10H18N2O4 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
tert-butyl N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-5-12-8(13)7(6-15-12)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14) |
Clé InChI |
WJYMOTGXFBLPOJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(CO1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)




![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)




